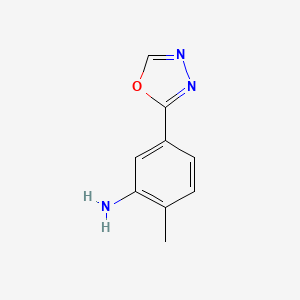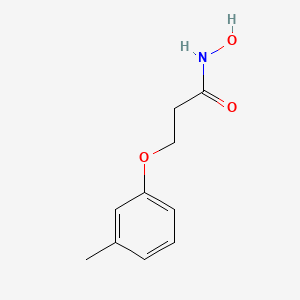
2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O and a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline and similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives, such as 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, are diverse. For instance, 1,3,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, focusing on six unique fields:
Pharmaceuticals and Drug Development
2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a significant compound in the pharmaceutical industry due to its potential therapeutic properties. The 1,3,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. This compound has been explored for its antimicrobial, antitumor, and antiviral activities . Additionally, derivatives of this compound have shown promise as selective inhibitors of human carbonic anhydrase isoforms , which are related to cancer therapy .
Neurological Research
In neurological research, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline and its derivatives have been studied for their potential as acetylcholinesterase inhibitors . These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound’s ability to interact with neurological receptors through hydrogen bonding enhances its pharmacological activity, making it a valuable candidate for further research in this field .
Organic Synthesis
This compound is also significant in organic synthesis. The 1,3,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. This property is actively employed in the development of novel synthetic methods and the creation of structurally diverse molecules . The compound’s versatility in organic synthesis makes it a valuable tool for chemists working on complex molecular architectures.
Material Science
In material science, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is used in the development of fluorescent dyes and OLEDs (Organic Light Emitting Diodes) . The unique electronic properties of the oxadiazole ring contribute to the compound’s ability to emit light, making it useful in the creation of advanced materials for electronic and photonic applications . This application is particularly important for the development of new technologies in display and lighting industries.
Environmental Science
The compound has applications in environmental science, particularly in the development of sensors for detecting various environmental pollutants. The sensitivity and specificity of oxadiazole-based sensors make them ideal for monitoring environmental conditions and detecting hazardous substances . This application is crucial for ensuring environmental safety and developing new methods for pollution control.
Agricultural Chemistry
In agricultural chemistry, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is explored for its potential as an insecticide . The compound’s ability to interfere with the biological processes of pests makes it a promising candidate for developing new, effective insecticides . This application is essential for improving crop protection and ensuring sustainable agricultural practices.
Mechanism of Action
Target of Action
activities . These compounds likely interact with various proteins and enzymes in the pathogen to exert their effects.
Mode of Action
For instance, some oxadiazole derivatives have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the broad anti-infective activity of oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the pathogens, leading to their death or inhibition .
Result of Action
Given the anti-infective activity of oxadiazole derivatives, it can be inferred that these compounds likely lead to the death or inhibition of the pathogens .
Future Directions
The future directions for research on 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline and similar compounds could involve further exploration of their anticancer potential, molecular docking, and SAR studies . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-7(4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDWXKZKWPOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
1016821-72-9 |
Source


|
| Record name | 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)


![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)

